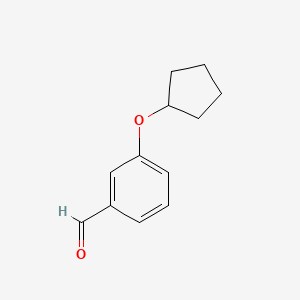

3-(Cyclopentyloxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentyloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUQYSHWTLWESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356144 | |

| Record name | 3-(cyclopentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273722-75-1 | |

| Record name | 3-(cyclopentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyclopentyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Cyclopentyloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(Cyclopentyloxy)benzaldehyde, a versatile aromatic aldehyde with applications in organic synthesis and medicinal chemistry.

Core Compound Identity and Properties

This compound is an organic compound characterized by a benzaldehyde core substituted with a cyclopentyloxy group at the meta position. Its unique structural features make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 273722-75-1 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 314.7 ± 15.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| LogP | 3.25 | [3] |

| Rotatable Bonds | 3 | [3] |

| Purity | Typically ≥95% | [3] |

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks and Features |

| ¹H NMR | - Aldehyde Proton (-CHO): A singlet around δ 9.9-10.0 ppm. - Aromatic Protons (Ar-H): Signals in the range of δ 7.0-7.8 ppm. - Cyclopentyloxy Protons (-O-CH-): A multiplet around δ 4.8-5.0 ppm. - Cyclopentyloxy Protons (-CH₂-): Multiple signals in the aliphatic region, likely between δ 1.5-2.0 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal around δ 190-193 ppm. - Aromatic Carbons (C-O & C-CHO): Signals around δ 158-160 ppm and δ 137-138 ppm, respectively. - Aromatic Carbons (C-H): Signals between δ 115-130 ppm. - Cyclopentyloxy Carbon (-O-CH-): A signal around δ 80-82 ppm. - Cyclopentyloxy Carbons (-CH₂-): Signals in the range of δ 23-33 ppm. |

| IR Spectroscopy | - C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹. - C-H Stretch (Aldehyde): Two characteristic weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. - C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹. - Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. - Sp² C-H Stretch (Aromatic): Bands above 3000 cm⁻¹. - Sp³ C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 190. - Key Fragments: Loss of the cyclopentyloxy radical, loss of the aldehyde group, and characteristic fragmentation of the cyclopentyl ring. |

Synthesis and Reactivity

This compound is typically synthesized via a Williamson ether synthesis, where 3-hydroxybenzaldehyde is reacted with a cyclopentyl halide or tosylate in the presence of a base. The reactivity of this compound is primarily dictated by the aldehyde functional group, which can undergo a variety of chemical transformations including oxidation, reduction, and nucleophilic addition.

Representative Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on standard organic synthesis procedures for similar compounds.

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Potential Applications in Drug Development

While direct biological studies on this compound are limited, derivatives of this scaffold have shown significant promise in medicinal chemistry. Notably, a series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 4D (PDE4D).[4]

PDE4 is a crucial enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various downstream cellular processes, including inflammation and neuronal function. This makes PDE4 inhibitors attractive therapeutic targets for a range of disorders.

Signaling Pathway of PDE4 Inhibition

The study on these derivatives highlighted that the cyclopentyloxy group plays a role in the molecule's interaction with the enzyme's catalytic pocket.[4] This suggests that this compound is a valuable scaffold for the design of novel PDE4 inhibitors and potentially other therapeutic agents. Benzaldehyde and its derivatives are also known to possess a wide range of biological activities, including antimicrobial and antioxidant properties.

Safety and Handling

This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

- 1. 3-Cyclopentyloxy-benzaldehyde | CAS 273722-75-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. 3-Cyclopentyloxy-benzaldehyde | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 3. Hit2Lead | this compound | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]

- 4. Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Cyclopentyloxy)benzaldehyde molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 3-(Cyclopentyloxy)benzaldehyde. It also explores the biological context of related compounds, offering insights for its application in research and drug development.

Molecular Structure and Properties

This compound is an aromatic aldehyde characterized by a benzaldehyde core with a cyclopentyloxy substituent at the meta position.

Molecular Structure

The structure of this compound is represented by the following diagram:

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | |

| CAS Number | 273722-75-1 | [1] |

| Canonical SMILES | O=Cc1cccc(OC2CCCC2)c1 | |

| Physical State | Liquid | [2] |

| Purity | ≥95% | [2] |

| MDL Number | MFCD04037397 | [1][2] |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

The proposed synthesis of this compound would involve the reaction of 3-hydroxybenzaldehyde with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base.

Reaction Scheme:

3-Hydroxybenzaldehyde + Cyclopentyl bromide --(Base)--> this compound

General Experimental Protocol

The following is a general protocol for the Williamson ether synthesis, adapted for the synthesis of this compound.

-

Reagents and Materials:

-

3-Hydroxybenzaldehyde

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or Dimethylformamide (DMF) as the solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

-

-

Procedure:

-

To a round-bottom flask, add 3-hydroxybenzaldehyde and the solvent (e.g., acetone).

-

Add a molar excess of the base (e.g., 1.5 equivalents of potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclopentyl bromide (1.1 to 1.2 equivalents) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid base and wash it with the solvent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

The crude product can be purified by extraction and column chromatography.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

-

-

Characterization:

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound via Williamson ether synthesis.

References

An In-depth Technical Guide to the Synthesis of 3-(Cyclopentyloxy)benzaldehyde from 3-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(cyclopentyloxy)benzaldehyde from 3-hydroxybenzaldehyde. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable reaction in organic chemistry. This document includes detailed experimental protocols, quantitative data, and visualizations to support researchers in the successful synthesis and characterization of the target compound, which holds potential as a building block in medicinal chemistry and drug discovery.

Introduction

This compound is an aromatic aldehyde that incorporates a cyclopentyl ether moiety. This structural feature can impart desirable physicochemical properties, such as altered lipophilicity and metabolic stability, to molecules in which it is incorporated. As such, it is a valuable intermediate for the synthesis of novel compounds in drug discovery programs. Benzaldehyde and its derivatives are known to possess a wide range of biological activities and are key components in the synthesis of various pharmaceuticals. The synthesis of this compound is most commonly achieved through the Williamson ether synthesis, which involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable cyclopentyl electrophile.

Synthetic Pathway: Williamson Ether Synthesis

The core of this synthesis is the Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an alkyl halide.[1] In this specific case, 3-hydroxybenzaldehyde is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a cyclopentyl halide (e.g., cyclopentyl bromide) to form the desired ether.

Reaction Scheme:

Caption: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the etherification of phenols.

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Add cyclopentyl bromide (1.2 eq.) to the reaction mixture.

-

Heat the reaction mixture to 70-80 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 100-83-4 |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 137-43-9 |

| This compound | C₁₂H₁₄O₂ | 190.24 | 273722-75-1 |

Table 2: Reaction Parameters and Product Characterization

| Parameter | Value |

| Reaction Conditions | |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 70-80 °C |

| Reaction Time | Overnight |

| Product Characterization | |

| Physical State | Liquid |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Product

This diagram shows the structural relationship between the starting material and the final product.

Caption: Transformation from 3-hydroxybenzaldehyde to this compound.

Relevance to Drug Development

The incorporation of a cyclopentyloxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. This modification can:

-

Increase Lipophilicity: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Modulate Metabolism: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage. The cyclopentyl group itself may also influence the metabolic profile of the compound.

-

Explore Structure-Activity Relationships (SAR): The synthesis of analogs with different ether substituents is a common strategy in medicinal chemistry to probe the binding pocket of a biological target and optimize potency and selectivity.

A notable example is the investigation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde derivatives as potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various neurological and inflammatory disorders.[2] This highlights the potential of the this compound scaffold in the development of novel therapeutics.

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde via the Williamson ether synthesis is a straightforward and efficient method for obtaining this valuable intermediate. This guide provides the necessary theoretical background, a detailed experimental protocol, and relevant data to enable researchers to successfully perform this synthesis. The resulting compound serves as a versatile building block for the development of new chemical entities with potential applications in drug discovery and development.

References

Spectroscopic Data for 3-(Cyclopentyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-(Cyclopentyloxy)benzaldehyde (CAS No. 273722-75-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features: a 1,3-disubstituted benzene ring, an aldehyde group, and a cyclopentyl ether group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 - 7.6 | m | 2H | Aromatic protons (H-2, H-6) |

| ~7.3 - 7.4 | m | 1H | Aromatic proton (H-4) |

| ~7.1 - 7.2 | m | 1H | Aromatic proton (H-5) |

| ~4.8 - 4.9 | m | 1H | Cyclopentyl proton (-OCH-) |

| ~1.6 - 2.0 | m | 8H | Cyclopentyl protons (-CH₂) |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~159 | Aromatic carbon (-O-) |

| ~137 | Aromatic carbon (C-1) |

| ~130 | Aromatic carbon (C-6) |

| ~124 | Aromatic carbon (C-2) |

| ~122 | Aromatic carbon (C-5) |

| ~115 | Aromatic carbon (C-4) |

| ~80 | Cyclopentyl carbon (-OCH-) |

| ~33 | Cyclopentyl carbons (-CH₂) |

| ~24 | Cyclopentyl carbons (-CH₂) |

Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Strong | Aliphatic C-H stretch (cyclopentyl) |

| ~2820, ~2720 | Medium, Weak | Aldehyde C-H stretch (Fermi doublet)[4] |

| ~1700 | Strong | Carbonyl (C=O) stretch of the aldehyde[4] |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~1250 | Strong | Aryl-O-Alkyl ether C-O stretch |

Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 190 | Moderate | Molecular ion [M]⁺ |

| 189 | Moderate | [M-H]⁺ |

| 121 | Strong | [M - C₅H₉]⁺ (loss of cyclopentyl radical) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.[5]

-

Shim the magnetic field to achieve optimal homogeneity.[5]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[5]

-

Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width, relaxation delay).[5]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[7]

-

Integrate the peaks for ¹H NMR.

-

FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.[9]

-

Acquire a background spectrum of the empty beam path or clean salt plates.

-

Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000-400 cm⁻¹).[10]

-

Average multiple scans to improve the signal-to-noise ratio.[10]

-

-

Data Processing:

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Ionization:

-

Mass Analysis and Detection:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. 3-Cyclopentyloxy-benzaldehyde | CAS 273722-75-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Hit2Lead | this compound | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]

- 3. This compound , Package: 1g , Laibo Chem - Global Labor [globallabor.com.br]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. eng.uc.edu [eng.uc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of 3-(Cyclopentyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Cyclopentyloxy)benzaldehyde, an aromatic aldehyde of interest in pharmaceutical and fragrance development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents an estimation of its solubility based on structurally similar compounds: benzaldehyde and p-anisaldehyde. Furthermore, it outlines a detailed, generalized experimental protocol for determining the solubility of an organic compound and provides a visual representation of the experimental workflow.

Core Data Presentation: Estimated Solubility of this compound

The solubility of this compound is predicted to be high in a range of common organic solvents, a characteristic attributed to its molecular structure which combines a moderately polar benzaldehyde group with a nonpolar cyclopentyloxy moiety. The following table summarizes the expected solubility profile based on data from analogous compounds, benzaldehyde and p-anisaldehyde. It is important to note that these values are illustrative and experimental verification is necessary for precise quantification.

| Solvent | Chemical Formula | Type | Expected Solubility of this compound | Rationale/Supporting Data for Analogous Compounds |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble | Benzaldehyde is soluble in acetone.[1] p-Anisaldehyde is very soluble in acetone.[2][3] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | Benzaldehyde is highly soluble in ethyl acetate.[4] |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | Benzaldehyde is soluble in dichloromethane.[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Benzaldehyde is highly soluble in chloroform.[4] p-Anisaldehyde is very soluble in chloroform.[2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | Benzaldehyde is soluble in DMSO.[1] |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar Protic | Miscible | Benzaldehyde is miscible with alcohol.[5] p-Anisaldehyde is miscible with ethanol.[2][3] |

| Methanol | CH₃OH | Polar Protic | Soluble | General solubility of aldehydes in alcohols is good.[1] |

| Nonpolar Solvents | ||||

| Diethyl Ether | C₄H₁₀O | Nonpolar | Soluble | Benzaldehyde is highly soluble in diethyl ether.[4] p-Anisaldehyde is miscible with diethyl ether.[2][3] |

| Benzene | C₆H₆ | Nonpolar | Soluble | p-Anisaldehyde is soluble in benzene.[2][3] |

| Aqueous Solubility | ||||

| Water | H₂O | Polar Protic | Poorly Soluble | Benzaldehyde is generally considered insoluble in water.[4] The presence of the larger, nonpolar cyclopentyloxy group is expected to further decrease water solubility. |

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of a liquid or solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

This compound (or other organic compound of interest)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with sealed caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker bath or incubator

-

Syringes and solvent-compatible membrane filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the organic compound to a vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. "Excess" means that undissolved compound should be clearly visible.

-

Seal the vial tightly to prevent any solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure the solution reaches equilibrium. The presence of undissolved solid should be confirmed visually at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve by measuring the instrument response to a series of standards of the compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the solubility determination of this compound.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Caption: Factors that influence the solubility of an organic compound in a solvent.

References

- 1. Benzaldehyde | CAS:100-52-7 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. scent.vn [scent.vn]

- 3. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Scaffold: Exploring the Potential of 3-(Cyclopentyloxy)benzaldehyde in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclopentyloxy)benzaldehyde is an aromatic organic compound that is emerging as a valuable building block in the field of medicinal chemistry. Its unique structural features, comprising a benzaldehyde core, a reactive aldehyde group, and a bulky cyclopentyloxy moiety at the meta-position, make it an attractive starting point for the synthesis of novel therapeutic agents. The cyclopentyloxy group can enhance lipophilicity and modulate the pharmacokinetic properties of drug candidates, while the aldehyde functionality provides a versatile handle for a wide array of chemical transformations. This technical guide delves into the potential applications of this compound in drug discovery, focusing on its role in the development of targeted therapies. While direct biological data on the title compound is limited, its utility is prominently highlighted through the synthesis of potent and selective inhibitors of phosphodiesterase 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders. This guide will explore the synthesis, known applications, and future potential of this promising scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and for computational modeling in drug design.

| Property | Value | Reference |

| CAS Number | 273722-75-1 | N/A |

| Molecular Formula | C₁₂H₁₄O₂ | N/A |

| Molecular Weight | 190.24 g/mol | N/A |

| Appearance | Liquid | N/A |

| LogP | 3.25 | N/A |

| Rotatable Bonds | 3 | N/A |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available precursor, 3-hydroxybenzaldehyde. The key transformation is an etherification reaction where the hydroxyl group is converted to a cyclopentyl ether. A general experimental protocol for this synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclopentyl bromide (or another suitable cyclopentylating agent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Sodium iodide (NaI) (catalytic amount)

-

Acetone or N,N-Dimethylformamide (DMF) as solvent

-

Toluene

-

Heptane

-

Ethanol

-

Hyflosupercel or Celite for filtration

Procedure:

-

To a reaction flask, add 3-hydroxybenzaldehyde, the chosen solvent (e.g., ethanol), and a catalytic amount of sodium iodide.

-

Add a base, such as potassium carbonate, to the mixture.

-

While stirring, add cyclopentyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Hyflosupercel or Celite to remove inorganic salts.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The resulting residue can be taken up in a non-polar solvent like toluene and washed sequentially with an aqueous base solution (e.g., 10% NaOH), water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

The crude this compound can be further purified by recrystallization or chromatography if necessary.

This procedure is a general guideline, and specific reaction conditions such as temperature, reaction time, and purification methods may need to be optimized for best results.

Applications in Medicinal Chemistry: A Focus on PDE4D Inhibitors

The most well-documented application of a close derivative of this compound is in the development of selective inhibitors for phosphodiesterase 4D (PDE4D). PDE4 is an enzyme family that degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation and neuronal function. The PDE4 family has four subtypes (A, B, C, and D), and selective inhibition of the PDE4D subtype is a promising strategy for the treatment of neurological disorders with fewer side effects compared to non-selective PDE4 inhibitors.

A series of 3-(cyclopentyloxy)-4-methoxyphenyl derivatives have been synthesized and evaluated for their inhibitory activity against PDE4D.[1] These compounds serve as a strong indicator of the potential of the this compound scaffold in this therapeutic area.

Quantitative Data: PDE4D Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of synthesized 3-(cyclopentyloxy)-4-methoxyphenyl derivatives against different PDE4 subtypes. The data highlights the potency and selectivity of these compounds.

| Compound | PDE4D (IC₅₀, µM) | PDE4A4 (Selectivity vs. PDE4D) | PDE4B2 (Selectivity vs. PDE4D) | PDE4C2 (Selectivity vs. PDE4D) | Reference |

| 8 | 0.032 | >31 | >31 | >31 | [1] |

| 10a | 0.021 | >47 | >47 | >47 | [1] |

| 10b | 0.019 | >52 | >52 | >52 | [1] |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Higher selectivity ratios indicate a greater selectivity for PDE4D over other subtypes.

These results demonstrate that the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold can be used to develop highly potent and selective PDE4D inhibitors. The ability of compound 8 to enhance cAMP levels in neuronal cells further supports the therapeutic potential of this class of compounds for neurological disorders.[1]

Signaling Pathway and Experimental Workflow

The inhibition of PDE4D by these compounds leads to an increase in intracellular cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.

The general workflow for the discovery and evaluation of these PDE4D inhibitors is depicted in the following diagram.

Broader Potential in Medicinal Chemistry

While the application in PDE4D inhibition is a significant example, the structural features of this compound suggest its potential utility in the development of a wider range of therapeutic agents. The benzaldehyde functional group is a versatile precursor for the synthesis of various heterocyclic and non-heterocyclic scaffolds of medicinal interest.

Potential areas for future exploration include:

-

Anticancer Agents: Benzaldehyde derivatives have been investigated for their anticancer properties. The this compound scaffold could be used to synthesize novel compounds that target various cancer-related pathways.

-

Antimicrobial Agents: The lipophilic nature of the cyclopentyl group could be advantageous in designing new antimicrobial agents with improved cell membrane permeability.

-

Kinase Inhibitors and GPCR Modulators: The benzaldehyde core can be elaborated to generate scaffolds that interact with the ATP-binding site of kinases or the allosteric sites of G-protein coupled receptors (GPCRs).

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its utility has been demonstrated through the successful synthesis of potent and selective PDE4D inhibitors, highlighting its potential for the development of treatments for neurological and inflammatory disorders. The straightforward synthesis of the scaffold and the versatility of the aldehyde group open up numerous avenues for the creation of diverse molecular libraries targeting a wide range of biological targets. Further exploration of this scaffold is warranted to fully unlock its potential in the discovery of novel and effective therapeutic agents. Researchers and drug development professionals are encouraged to consider this compound as a valuable starting point for their next generation of drug discovery programs.

References

The Emergence of 3-(Cyclopentyloxy)benzaldehyde as a Key Synthetic Intermediate in Modern Organic Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Cyclopentyloxy)benzaldehyde is a versatile aromatic aldehyde that is gaining prominence as a crucial synthetic intermediate in various fields, particularly in pharmaceutical development and material science. Its unique molecular architecture, featuring a benzaldehyde core functionalized with a bulky cyclopentyloxy group, imparts desirable physicochemical properties to target molecules. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound. Detailed experimental protocols, quantitative data, and graphical representations of the synthetic workflow are presented to facilitate its adoption and exploration in research and development settings.

Introduction

The strategic incorporation of cyclic moieties into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. The cyclopentyloxy group, in particular, offers a favorable balance of these properties. This compound serves as a readily accessible building block for introducing this valuable functionality. Its aldehyde group provides a reactive handle for a wide array of chemical transformations, making it an ideal starting material for the synthesis of complex organic molecules. This guide will delve into the synthetic methodology for preparing this compound and highlight its potential in the development of novel compounds.

Physicochemical Properties and Data

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and characterization.

| Property | Value | Reference |

| CAS Number | 273722-75-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [2] |

| Molecular Weight | 190.24 g/mol | |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with a suitable cyclopentyl electrophile, such as cyclopentyl bromide, in the presence of a base.

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

-

3-Hydroxybenzaldehyde

-

Cyclopentyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirring suspension, add cyclopentyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Synthetic Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. A notable example is its use in the synthesis of derivatives that act as phosphodiesterase 4D (PDE4D) inhibitors.

Role in the Synthesis of PDE4D Inhibitors

PDE4D is an enzyme implicated in various inflammatory and neurological disorders. Inhibitors of PDE4D have therapeutic potential for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and depression. The 3-(cyclopentyloxy)phenyl moiety is a key structural feature in a series of potent and selective PDE4D inhibitors. The synthesis of these inhibitors often begins with this compound, which undergoes further chemical modifications to build the final drug candidate.

Signaling Pathway Implication

Caption: Inhibition of the PDE4D signaling pathway by a derivative of this compound.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and material science. The Williamson ether synthesis provides a reliable and straightforward method for its preparation from readily available starting materials. The detailed experimental protocol and workflows provided in this guide are intended to enable researchers to synthesize and utilize this compound in their own research endeavors. As the demand for novel molecular scaffolds with tailored properties continues to grow, the importance of key intermediates like this compound is expected to increase, paving the way for new discoveries and innovations.

References

A Comprehensive Technical Review of 3-(Cyclopentyloxy)benzaldehyde and its Analogs as Phosphodiesterase 4D Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the synthesis, biological activity, and experimental protocols related to 3-(Cyclopentyloxy)benzaldehyde and its analogs, with a primary focus on their role as inhibitors of Phosphodiesterase 4D (PDE4D).

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE4 enzyme family, which is specific for cAMP, is a well-established therapeutic target for a variety of disorders, including inflammatory diseases and neurological conditions. This compound has emerged as a key scaffold in the development of potent and selective PDE4D inhibitors. This review consolidates the current knowledge on the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound and its Analogs

The core structure, 3-(cyclopentyloxy)-4-methoxybenzaldehyde, serves as a crucial starting material for the synthesis of various analogs.

Synthesis of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde

A common synthetic route to 3-(cyclopentyloxy)-4-methoxybenzaldehyde involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide.

Experimental Protocol:

A solution of 3-hydroxy-4-methoxybenzaldehyde (54.9 g, 0.36 mol) in 400 mL of absolute ethanol is treated with potassium hydroxide (40.4 g, 0.72 mol), potassium iodide (1.0 g, 0.01 mol), and cyclopentyl bromide (77.0 mL, 0.72 mol).[1] The reaction mixture is heated to reflux for 48 hours.[1] After cooling to room temperature, the mixture is concentrated to a syrup. The residue is then dissolved in 500 mL of ethyl acetate and washed sequentially with water (100 mL), dilute hydrochloric acid (50 mL), saturated sodium bicarbonate solution (100 mL), and saturated sodium chloride solution (50 mL).[1] The organic layer is dried over sodium sulfate and concentrated. The resulting crude product is purified by column chromatography on silica gel using a 20% ethyl ether in hexane eluent to yield the pure 3-(cyclopentyloxy)-4-methoxybenzaldehyde.[1]

Synthesis of Amide Analogs

Amide derivatives can be synthesized from the corresponding carboxylic acid, which is obtained by the oxidation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde.

Experimental Protocol:

-

Step 1: Oxidation to 3-(Cyclopentyloxy)-4-methoxybenzoic acid: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde is oxidized using sulfamic acid to yield 3-(cyclopentyloxy)-4-methoxybenzoic acid.[2]

-

Step 2: Formation of the Acid Chloride: The benzoic acid derivative is then treated with thionyl chloride to form the corresponding acid chloride.[2]

-

Step 3: Amide Formation: The acid chloride (7.5 mmol) is dissolved in dichloromethane (25 mL), to which anhydrous triethylamine (1.5 mL) and the appropriate amine (8 mmol) are added. The reaction mixture is stirred at 60-80°C for 6 hours. After cooling, the mixture is washed with 1 N HCl (10 mL), 1 N NaOH (10 mL), and water (20 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the amide product.[2]

Synthesis of Cinnamic Acid Analogs

Cinnamic acid derivatives are prepared via a condensation reaction with malonic acid.

Experimental Protocol:

(E)-3-(3-(cyclopentyloxy)-4-methoxyphenyl)acrylic acid is synthesized by condensing 3-(cyclopentyloxy)-4-methoxybenzaldehyde (14) with malonic acid in the presence of N,N-dimethylformamide dimethylacetal (DMF-DMA) and triethylamine.[2] This method provides the trans-cinnamic acid derivative in high yield under mild conditions.[2]

Biological Activity and Quantitative Data

Analogs of this compound have been primarily investigated as inhibitors of PDE4D. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 (µM) | Selectivity vs PDE4A4 | Selectivity vs PDE4B2 | Selectivity vs PDE4C2 |

| 8 | PDE4D | Value not available in abstract | Good | Good | Good |

| 10a | PDE4D | Value not available in abstract | Good | Good | Good |

| 10b | PDE4D | Value not available in abstract | Good | Good | Good |

| GEBR-7b | PDE4D | Value not available in abstract | Reference | Reference | Reference |

Note: Specific IC50 values were not available in the abstracts of the reviewed literature. The source material indicates that compounds 8, 10a, and 10b showed increased potency compared to the reference compound GEBR-7b.[2]

Experimental Protocols for Biological Evaluation

PDE4D Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4D enzyme.

Principle:

A fluorescently labeled cAMP derivative (e.g., FAM-cAMP) is used as a substrate. In its cyclic form, it is small and rotates rapidly in solution, resulting in low fluorescence polarization. When hydrolyzed by PDE4D to FAM-AMP, a binding agent captures the linear monophosphate, forming a larger, slower-tumbling complex with high fluorescence polarization. Inhibitors of PDE4D will prevent this conversion, thus maintaining a low polarization signal.

Protocol:

-

Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).

-

Assay Plate Setup: Add the diluted compounds to the wells of a microplate. Include controls for 0% inhibition (enzyme and substrate only) and 100% inhibition (a known potent inhibitor).

-

Enzyme Addition: Add a solution of recombinant PDE4D enzyme to each well (except for "no enzyme" controls).

-

Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination and Signal Development: Add a binding agent to stop the reaction and bind to the hydrolyzed product.

-

Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cAMP Levels (ELISA)

This assay quantifies the effect of PDE4D inhibitors on cAMP levels within cells, typically neuronal cells for neurodegenerative disease models.

Principle:

This is a competitive enzyme-linked immunosorbent assay (ELISA). The assay plate is coated with an antibody that specifically binds to cAMP. A known amount of horseradish peroxidase (HRP)-labeled cAMP is added to the wells along with the cell lysate sample. The cAMP in the sample competes with the HRP-cAMP for binding to the antibody. The amount of bound HRP-cAMP is inversely proportional to the concentration of cAMP in the sample.

Protocol:

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the test compounds for a specified duration.

-

Cell Lysis: Lyse the cells to release the intracellular contents, including cAMP.

-

Sample Preparation: Prepare dilutions of the cell lysates.

-

ELISA Procedure:

-

Add the prepared samples and cAMP standards to the wells of the anti-cAMP antibody-coated plate.

-

Add the HRP-cAMP conjugate to all wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for HRP (e.g., TMB) and incubate to develop a colorimetric signal.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the cAMP standards. Use this curve to determine the concentration of cAMP in the samples.

Signaling Pathways and Experimental Workflows

cAMP Signaling Pathway

Inhibition of PDE4D by this compound analogs leads to an increase in intracellular cAMP levels. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses.

Caption: The cAMP signaling pathway and the inhibitory action of this compound analogs on PDE4D.

Experimental Workflow

The overall workflow for the synthesis and evaluation of this compound analogs is a multi-step process involving chemical synthesis followed by biological screening.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.

References

Chemical reactivity profile of the aldehyde group in 3-(Cyclopentyloxy)benzaldehyde

An In-Depth Technical Guide to the Chemical Reactivity Profile of the Aldehyde Group in 3-(Cyclopentyloxy)benzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde of interest in medicinal chemistry and organic synthesis, serving as a versatile building block for more complex molecular architectures. Its chemical behavior is primarily dictated by the aldehyde functional group, a site of rich reactivity. This guide provides a comprehensive technical overview of the chemical reactivity profile of the aldehyde moiety in this compound, focusing on key transformations including oxidation, reduction, nucleophilic addition, and condensation reactions.

The reactivity of the carbonyl carbon in an aromatic aldehyde is modulated by the electronic properties of the substituents on the benzene ring.[1][2] The cyclopentyloxy group at the meta-position influences the aldehyde's reactivity primarily through its inductive effect. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) that increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the aldehyde group in this compound slightly more reactive towards nucleophiles compared to unsubstituted benzaldehyde. The bulky nature of the cyclopentyl group is generally too distant from the aldehyde to cause significant steric hindrance.

This document details the theoretical basis for these reactions, provides comparative quantitative data from related compounds, outlines detailed experimental protocols, and uses visualizations to clarify reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 273722-75-1 | [3] |

| Molecular Formula | C₁₂H₁₄O₂ | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Form | Liquid | [3] |

| Purity | ≥95% | [3] |

| LogP | 3.25 | [3] |

| Rotatable Bonds | 3 | [3] |

Oxidation of the Aldehyde Group

The oxidation of the aldehyde group in this compound to the corresponding carboxylic acid, 3-(cyclopentyloxy)benzoic acid, is a fundamental transformation. This reaction is typically achieved using strong oxidizing agents. The electron-withdrawing nature of the 3-cyclopentyloxy group is expected to have a minimal effect on the rate of oxidation.

Quantitative Data: Oxidation of Substituted Benzaldehydes

| Substrate | Oxidizing System | Solvent | Yield (%) | Reference |

| Benzaldehyde | KMnO₄ / TBPB¹ | Ethyl Acetate | >90 | [4] |

| 4-Chlorobenzaldehyde | KMnO₄ / TBPB¹ | Ethyl Acetate | >90 | [4] |

| 3-Nitrobenzaldehyde | KMnO₄ / TBPB¹ | Ethyl Acetate | >90 | [4] |

| 4-Methoxybenzaldehyde | KMnO₄ / TBPB¹ | Ethyl Acetate | >90 | [4] |

| ¹TBPB: Tetrabutylphosphonium Bromide |

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol describes the oxidation of this compound to 3-(cyclopentyloxy)benzoic acid using potassium permanganate.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.90 g, 10 mmol) in dichloromethane (50 mL).

-

Reagent Addition: Add potassium permanganate (2.37 g, 15 mmol) and a phase transfer catalyst such as tetrabutylammonium bromide (0.32 g, 1 mmol).

-

Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed (typically 4-8 hours). The purple color of the permanganate will disappear and a brown precipitate of MnO₂ will form.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the manganese dioxide, washing the pad with additional dichloromethane.

-

Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 2M HCl until the pH is ~2. Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(cyclopentyloxy)benzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of the Aldehyde Group

The aldehyde group is readily reduced to a primary alcohol, yielding 3-(cyclopentyloxy)benzyl alcohol. This is typically accomplished using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity and ease of handling.

Quantitative Data: Reduction of Substituted Benzaldehydes

The reduction of aldehydes to alcohols with sodium borohydride is generally a high-yielding reaction. While specific data for this compound is not published, reductions of various functionalized benzaldehydes proceed efficiently.[6]

| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

| 4-Bromobenzaldehyde | DIBAL-H¹ | Toluene | N/A (Intermediate) | [6] |

| 3-Bromobenzaldehyde | DIBAL-H¹ | Toluene | N/A (Intermediate) | [6] |

| 4-Methoxybenzaldehyde | DIBAL-H¹ | Toluene | N/A (Intermediate) | [6] |

| ¹DIBAL-H reduction of Weinreb amides to aldehydes, followed by in-situ reactions. The reduction step itself is typically quantitative. |

Experimental Protocol: Reduction with Sodium Borohydride

This protocol details the reduction of this compound to 3-(cyclopentyloxy)benzyl alcohol.

-

Reaction Setup: Dissolve this compound (1.90 g, 10 mmol) in methanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Cool the solution in an ice bath to 0°C. Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, controlling the effervescence.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of 1M HCl (20 mL) until the gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add water (30 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography on silica gel if necessary.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes.[7] The electrophilic carbonyl carbon is attacked by a nucleophile, leading to a tetrahedral intermediate which is subsequently protonated. Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to the resonance stabilization provided by the benzene ring.[7][8] However, the inductive effect of the meta-cyclopentyloxy group is expected to slightly enhance the reactivity of this compound toward nucleophiles compared to unsubstituted benzaldehyde.

Quantitative Data: Wittig Reaction of Substituted Benzaldehydes

The Wittig reaction, a nucleophilic addition of a phosphorus ylide, is a key method for alkene synthesis.[9] The reactivity is highly sensitive to the electronic nature of the substituents on the benzaldehyde. Electron-withdrawing groups accelerate the reaction.[2]

| Substituent (para) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |

| -NO₂ | Wittig Reaction | 14.7 | [2] |

| -Cl | Wittig Reaction | 2.75 | [2] |

| -H | Wittig Reaction | 1.00 | [2] |

| -CH₃ | Wittig Reaction | 0.45 | [2] |

| -OCH₃ | Wittig Reaction | 0.22 | [2] |

Experimental Protocol: Wittig Reaction

This protocol describes the synthesis of 3-(cyclopentyloxy)styrene from this compound using methyltriphenylphosphonium bromide.

-

Ylide Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10 mmol) in dry THF (50 mL). Cool the suspension to 0°C and add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10 mmol) dropwise. The mixture will turn a characteristic orange/yellow color. Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for an additional hour.

-

Aldehyde Addition: Cool the ylide solution back to 0°C. Add a solution of this compound (1.52 g, 8 mmol) in dry THF (10 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to isolate the 3-(cyclopentyloxy)styrene and remove the triphenylphosphine oxide byproduct.

Condensation Reactions

The aldehyde group of this compound can participate in various C-C bond-forming condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions typically involve the reaction of the aldehyde with an enol or enolate (from another carbonyl compound) or an active methylene compound, respectively.

Quantitative Data: Knoevenagel Condensation Yields

The Knoevenagel condensation of benzaldehydes with active methylene compounds like malonic acid often proceeds in good to excellent yields, influenced by the catalyst and reaction conditions.[10]

| Aldehyde | Active Methylene | Catalyst/Conditions | Yield (%) | Reference |

| Syringaldehyde | Malonic Acid | NH₄HCO₃ / 140°C | 91 | [10] |

| Vanillin | Malonic Acid | NH₄HCO₃ / 140°C | 93 | [10] |

| 4-Nitrobenzaldehyde | Malonic Acid | NH₄HCO₃ / 140°C | 99 | [10] |

| 2-Chlorobenzaldehyde | Malonic Acid | NH₄HCO₃ / 140°C | 80 | [10] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol describes the condensation of this compound with malononitrile to form 2-(3-(cyclopentyloxy)benzylidene)malononitrile.

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.90 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, ~1 mmol).

-

Reaction: Stir the mixture at room temperature. A precipitate of the product should begin to form within 30-60 minutes. Continue stirring for 2-3 hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. The product is often pure enough for subsequent use, but can be recrystallized from ethanol if necessary.

Conclusion

The aldehyde group in this compound exhibits a rich and predictable chemical reactivity profile, characteristic of aromatic aldehydes. It readily undergoes oxidation to a carboxylic acid, reduction to a primary alcohol, and participates in a wide array of nucleophilic addition and condensation reactions. The electronic influence of the meta-cyclopentyloxy group, primarily a weak inductive withdrawal, renders the carbonyl carbon slightly more electrophilic than in unsubstituted benzaldehyde, subtly enhancing its reactivity in nucleophilic additions. This comprehensive guide provides the theoretical framework, comparative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound as a synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hit2Lead | this compound | CAS# 273722-75-1 | MFCD04037397 | BB-4002831 [hit2lead.com]

- 4. research-advances.org [research-advances.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. pure.tue.nl [pure.tue.nl]

Thermochemical properties of 3-(Cyclopentyloxy)benzaldehyde

An In-depth Technical Guide to the Thermochemical Properties of 3-(Cyclopentyloxy)benzaldehyde

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a framework for the experimental determination of the key thermochemical properties of this compound. The guide outlines established methodologies, including bomb calorimetry and Differential Scanning Calorimetry (DSC), and uses the well-characterized thermochemical properties of its parent molecule, benzaldehyde, as a reference point.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, the basic physicochemical properties of this compound have been reported. These properties are essential for planning experimental work and for theoretical calculations.

| Property | Value | Reference |

| CAS Number | 273722-75-1 | [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [2] |

| Appearance | Liquid | [2] |

| LogP | 3.25 | [2] |

| Rotatable Bonds | 3 | [2] |

Reference Data: Thermochemical Properties of Benzaldehyde

To provide a baseline for estimation and comparison, the experimentally determined thermochemical properties of benzaldehyde (C₇H₆O), the parent molecule of this compound, are presented below. These values are sourced from the NIST Chemistry WebBook.[4]

| Property | Value | Units |

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -87.3 ± 1.0 | kJ/mol |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -3526.0 ± 1.0 | kJ/mol |

| Liquid Phase Molar Entropy (S°liquid) at 298.15 K | 206.7 | J/mol·K |

| Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K | 180.2 | J/mol·K |

It is anticipated that the addition of the cyclopentyloxy group will significantly alter these values due to the increase in molecular weight, complexity, and the number of bonds.

Experimental Protocols for Thermochemical Analysis

The determination of the core thermochemical properties of this compound would require the following experimental techniques.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is a standard technique for measuring the heat of combustion of a substance.[5] The sample is combusted in a constant-volume vessel (the "bomb"), and the heat evolved is absorbed by a surrounding water bath.[6][7]

Experimental Protocol:

-

Calibration: The heat capacity of the calorimeter (Ccal) must first be determined. This is achieved by combusting a known mass of a standard substance with a known heat of combustion, such as benzoic acid.[7] The temperature change (ΔT) of the water bath is measured.

-

Ccal = (qknown / ΔT) - mwater * cwater

-

-

Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of this compound is placed in the sample crucible within the bomb. A fuse wire of known mass and combustion energy is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the insulated calorimeter vessel. The initial temperature of the water is recorded.

-

Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The total heat released (qtotal) is calculated from the maximum temperature rise and the heat capacity of the calorimeter.

-

qtotal = Ccal * ΔT

-

-

Correction: Corrections are made for the heat released by the combustion of the fuse wire.

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat release and the number of moles of the sample.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow into or out of a sample as a function of temperature or time.[8] It is used to determine heat capacity (Cp) as well as the temperatures and enthalpies of phase transitions (e.g., melting, boiling).

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a heating-cooling-heating cycle at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The DSC measures the differential heat flow between the sample and the reference pan required to maintain them at the same temperature. This heat flow is recorded as a function of temperature.

-

Data Analysis (Phase Transitions):

-

Endothermic peaks on the heating curve correspond to phase transitions like melting. The onset temperature of the peak is taken as the melting point (Tm).

-

The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH).

-

-

Data Analysis (Heat Capacity):

-

The heat capacity (Cp) is determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. The heat flow is directly proportional to the heat capacity of the sample.

-

Calculation of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a critical thermodynamic quantity. While it can be determined by various methods, it is most commonly calculated from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law.

Methodology:

The combustion reaction for this compound is: C₁₂H₁₄O₂(l) + 15 O₂(g) → 12 CO₂(g) + 7 H₂O(l)

The standard enthalpy of formation is calculated using the following relationship: ΔcH° = [12 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₁₄O₂, l) + 15 * ΔfH°(O₂, g)]

By rearranging the equation, the enthalpy of formation of the compound can be determined, as the standard enthalpies of formation for CO₂, H₂O, and O₂ are well-known constants.

Conclusion

While direct experimental thermochemical data for this compound is not currently published, this guide provides the necessary framework for its determination. By employing standard techniques such as bomb calorimetry and Differential Scanning Calorimetry, researchers can obtain crucial data on its enthalpy of combustion, heat capacity, and phase behavior. This information is fundamental for ensuring the safety and efficiency of chemical processes and for the development of accurate computational models in drug discovery and materials science. The provided protocols and workflows serve as a practical starting point for any laboratory aiming to characterize this and similar novel compounds.

References

- 1. 3-Cyclopentyloxy-benzaldehyde | CAS 273722-75-1 | Chemical-Suppliers [chemical-suppliers.eu]